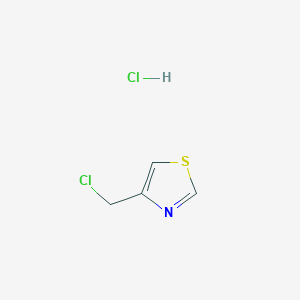

4-(Chloromethyl)thiazole hydrochloride

Description

The exact mass of the compound 4-(Chloromethyl)thiazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Chloromethyl)thiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)thiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTBASMQHFMANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376874 | |

| Record name | 4-(Chloromethyl)thiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-58-2 | |

| Record name | 4-(Chloromethyl)thiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-(Chloromethyl)thiazole hydrochloride CAS number and properties

An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride

CAS Number: 7709-58-2

This technical guide provides a comprehensive overview of 4-(Chloromethyl)thiazole hydrochloride, a versatile heterocyclic compound widely utilized as a key intermediate in the pharmaceutical, agrochemical, and materials science industries. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

4-(Chloromethyl)thiazole hydrochloride is a halogenated organic compound existing as a white to light yellow or light brown crystalline solid or powder at room temperature.[1][2] It is known to be soluble in water and polar organic solvents like methanol (B129727) and ethanol, but exhibits poor solubility in non-polar organic solvents.[3] The compound is generally stable under ambient conditions but can be hygroscopic, necessitating storage in a dry environment.[1]

Table 1: Physicochemical Properties of 4-(Chloromethyl)thiazole Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 7709-58-2 | [1][2][4][][6][7][8] |

| Molecular Formula | C₄H₅Cl₂NS or C₄H₄ClNS·HCl | [1][2][4][6][7][8] |

| Molecular Weight | 170.06 g/mol | [2][4][][6][7][8][9] |

| Appearance | White to light yellow/light brown solid, powder, or crystal | [1][2][3][4] |

| Melting Point | 166-167 °C (sublimes) or 186-192 °C (decomposes) | [4][][6][9] |

| Boiling Point | 214.9 °C at 760 mmHg | [6][9] |

| Flash Point | 83.8 °C | [6][9] |

| Density | 1.338 g/cm³ | [6][9] |

| Storage Conditions | Inert atmosphere, Room Temperature or 0 - 8 °C | [2][4][6][9] |

Safety and Handling

4-(Chloromethyl)thiazole hydrochloride is considered a moderately hazardous chemical.[1] It is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][4][10] Ingestion may be harmful.[4][8] Proper personal protective equipment (PPE), including gloves, and eye/face protection, should be used when handling this compound in a well-ventilated area.[1][10][11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [4][8] |

| H315 | Causes skin irritation. | [10] | |

| H318 | Causes serious eye damage. | [4][8] | |

| H319 | Causes serious eye irritation. | [10] | |

| H335 | May cause respiratory irritation. | [10] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [10] |

| P264 | Wash skin thoroughly after handling. | [10] | |

| P280 | Wear protective gloves/eye protection/face protection. | [4][10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][10] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [10] |

Synthesis and Experimental Protocols

4-(Chloromethyl)thiazole hydrochloride is produced exclusively through industrial chemical processes and does not occur naturally.[1]

General Synthesis Methodology

A common and established method for synthesizing this compound is through the chlorination of 4-methylthiazole.[1] This reaction typically utilizes a chlorinating agent such as sulfuryl chloride under controlled conditions.[1] Another documented process involves reacting an allyl isothiocyanate derivative with a chlorinating agent.[12] The reaction is generally performed in an inert solvent, such as a halogenated hydrocarbon, at a controlled temperature, which can range from -20°C to 150°C, to yield the desired product.[12]

Caption: Generalized workflow for the synthesis of 4-(Chloromethyl)thiazole hydrochloride.

Applications in Research and Development

The reactivity of the chloromethyl group makes this compound a valuable and versatile building block in organic synthesis.[2][3] It serves as a crucial intermediate for introducing the 4-(methyl)thiazole moiety into larger, more complex molecules.

Pharmaceutical and Agrochemical Industries

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2]

-

Pharmaceuticals: It is extensively used in drug discovery and development, particularly for creating anti-infective agents (including antibacterial and antifungal drugs) and anticancer therapeutics.[2][13]

-

Agrochemicals: In the agricultural sector, it is a precursor for various high-efficiency pesticides, fungicides, herbicides, and plant growth regulators.[1][3][9]

Materials Science and Analytical Chemistry

Beyond life sciences, its applications extend to materials science and beyond.

-

Materials Science: It is used in the development of novel materials, specialty polymers, and chemical sensors.[2][13] Its ability to form stable complexes with metal ions is valuable for applications in catalysis.[2]

-

Analytical Chemistry: It can be employed as a reagent in certain analytical techniques.[2]

Caption: Applications of 4-(Chloromethyl)thiazole hydrochloride as a key intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 4. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 8. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)thiazole hydrochloride (CAS No: 7709-58-2) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features, combining a reactive chloromethyl group with a thiazole (B1198619) ring, make it a versatile intermediate for introducing the thiazole moiety into larger, more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Chloromethyl)thiazole hydrochloride, detailed experimental protocols for their determination, and a visualization of its synthetic pathway. All quantitative data is presented in clear, structured tables for ease of reference and comparison.

Physicochemical Properties

4-(Chloromethyl)thiazole hydrochloride is a white to off-white or light yellow crystalline solid at room temperature.[1][2] It is known to be sparingly soluble in water and should be stored in an inert atmosphere at room temperature.[2]

Quantitative Data Summary

The key physicochemical properties of 4-(Chloromethyl)thiazole hydrochloride are summarized in the tables below.

| Identifier | Value | Source(s) |

| CAS Number | 7709-58-2 | [2][3][4][] |

| Molecular Formula | C₄H₅Cl₂NS | [2][4][6] |

| Molecular Weight | 170.06 g/mol | [4][][6] |

| Canonical SMILES | C1=C(N=CS1)CCl.Cl | [3][] |

| InChI | 1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | [3] |

| InChI Key | NVTBASMQHFMANH-UHFFFAOYSA-N | [3] |

Table 1: General and Structural Identifiers for 4-(Chloromethyl)thiazole hydrochloride.

| Property | Value | Source(s) |

| Melting Point | 186-192 °C (decomposes) | [6][7] |

| Boiling Point | 214.9 °C at 760 mmHg | [6][7] |

| Density | 1.338 g/cm³ | [6][7] |

| Flash Point | 83.8 °C | [6][7] |

| Vapor Pressure | 0.222 mmHg at 25°C | [7] |

| Refractive Index | 1.564 | [6][7] |

| Solubility | Sparingly soluble in water | [2] |

| pKa | Data not readily available |

Table 2: Key Physicochemical Properties of 4-(Chloromethyl)thiazole hydrochloride.

Spectroscopic Data

While specific, publicly available spectra for 4-(Chloromethyl)thiazole hydrochloride are limited, one source indicates the availability of 1H NMR, 13C NMR, IR, and Mass spectra.[8] The following sections provide expected spectral characteristics and general protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiazole ring and the two protons of the chloromethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the thiazole ring and the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three carbon atoms of the thiazole ring and the carbon of the chloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the thiazole ring, C-H stretching of the CH₂ group, C=N and C=C stretching vibrations within the thiazole ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

The mass spectrum, depending on the ionization method, should show the molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom, the chloromethyl group, and fragmentation of the thiazole ring.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the physicochemical and spectroscopic properties of organic compounds like 4-(Chloromethyl)thiazole hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid can be determined by observing the temperature at which the substance transitions from a solid to a liquid.

Methodology:

-

A small amount of the finely powdered 4-(Chloromethyl)thiazole hydrochloride is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. This provides the melting point range.

-

For accuracy, the heating rate should be slow, around 1-2 °C per minute, near the expected melting point.

Determination of Solubility

The solubility of a compound in a particular solvent is determined by finding the maximum amount of the substance that can be dissolved in a given amount of the solvent at a specific temperature.

Methodology:

-

A known mass of 4-(Chloromethyl)thiazole hydrochloride is added to a test tube containing a known volume of the solvent (e.g., water).

-

The mixture is agitated vigorously at a constant temperature.

-

If the solid dissolves completely, more of the compound is added in small, known increments until a saturated solution is formed (i.e., solid material remains undissolved).

-

The total mass of the compound dissolved in the known volume of the solvent is used to calculate the solubility.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and spectrophotometry.[9]

Methodology (Potentiometric Titration):

-

A solution of 4-(Chloromethyl)thiazole hydrochloride of known concentration is prepared in a suitable solvent (typically water or a water-alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.

-

The pH of the solution is monitored using a pH meter after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Acquisition of NMR Spectra

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-20 mg of 4-(Chloromethyl)thiazole hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is often added as an internal standard. The solution is then transferred to an NMR tube.[10]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[10]

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. The number of scans is adjusted to obtain a good signal-to-noise ratio.[11][12]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.[11]

Acquisition of an IR Spectrum

Methodology (FTIR-ATR):

-

Sample Preparation: A small amount of the solid 4-(Chloromethyl)thiazole hydrochloride is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded.[13]

-

Sample Spectrum: The sample is brought into contact with the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum.

-

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.

Acquisition of a Mass Spectrum

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[1]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[15]

Mandatory Visualizations

Synthetic Pathway of 4-(Chloromethyl)thiazole hydrochloride

The following diagram illustrates a common synthetic route to 4-(Chloromethyl)thiazole hydrochloride.

A representative synthetic workflow for 4-(Chloromethyl)thiazole hydrochloride.

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of a novel chemical entity like 4-(Chloromethyl)thiazole hydrochloride is depicted below.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 4. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. benchchem.com [benchchem.com]

- 12. sc.edu [sc.edu]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-(chloromethyl)thiazole hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols for the most common synthesis pathways.

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of the thiazole ring. This route typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(chloromethyl)thiazole hydrochloride, 1,3-dichloroacetone (B141476) serves as the α-haloketone, reacting with either thioformamide (B92385) or thiourea (B124793).

Synthesis from 1,3-Dichloroacetone and Thioformamide

This approach directly yields the 4-(chloromethyl)thiazole core.

Reaction Pathway:

Caption: Hantzsch synthesis of 4-(chloromethyl)thiazole.

Experimental Protocol:

A detailed protocol for a related synthesis provides a strong foundation.[1] To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), thioformamide (100 mmol) is added. The resulting solution is stirred at room temperature for 24 hours. Following the reaction, the mixture is allowed to stand at 5°C for an additional 12 hours to facilitate crystallization. The crystalline product, 4-(chloromethyl)thiazole hydrochloride, is then collected by filtration and can be further purified by recrystallization from ethanol.

Synthesis from 1,3-Dichloroacetone and Thiourea

This variation of the Hantzsch synthesis initially produces 2-amino-4-(chloromethyl)thiazole, which can be subsequently deaminated, although this guide focuses on the direct formation of thiazole derivatives. A similar reaction using thiourea and 1,3-dichloropropanone yields 2-amino-4-(chloromethyl)thiazole hydrochloride.[2]

Experimental Protocol for 2-Amino-4-(chloromethyl)thiazole hydrochloride:

Thiourea (100 mmol) is added to a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL). The solution is stirred at room temperature for 24 hours and then allowed to stand at 5°C for a further 12 hours. The crystalline mass that appears is filtered and recrystallized from ethanol.[2]

| Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

| 1,3-Dichloropropanone, Thiourea | Absolute Ethanol | Room Temperature, then 5°C | 24h, then 12h | 70% | [2] |

Chlorination of 4-Methylthiazole (B1212942)

A common industrial method for the synthesis of 4-(chloromethyl)thiazole hydrochloride involves the direct chlorination of 4-methylthiazole.[3] This method is efficient but requires careful control of the reaction conditions to avoid over-chlorination.

Reaction Pathway:

Caption: Chlorination of 4-methylthiazole.

Experimental Protocol:

While specific industrial protocols are often proprietary, the general procedure involves the reaction of 4-methylthiazole with a chlorinating agent such as sulfuryl chloride under controlled conditions. The reaction is typically carried out in an inert solvent. The resulting 4-(chloromethyl)thiazole is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis from Allyl Isothiocyanate Derivatives

Patented routes describe the synthesis of chlorothiazole derivatives from allyl isothiocyanate. This multi-step process involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent.

Experimental Workflow:

Caption: Synthesis from Allyl Isothiocyanate.

Experimental Protocol:

In one example, sulfuryl chloride (1500 g) is heated to 50°C, and allyl isothiocyanate (250 mL) is added dropwise over 5 hours. The mixture is then heated at 80°C for an additional 2 hours. After removal of excess sulfuryl chloride by distillation, the reaction mixture is distilled under reduced pressure to yield 2-chloro-5-(chloromethyl)thiazole.

| Reactants | Reagents/Solvents | Temperature | Time | Purity | Reference |

| Allyl Isothiocyanate, Sulfuryl Chloride | None | 50°C, then 80°C | 5h, then 2h | 28% (initial distillate) | EP0446913A1 |

Quantitative Data Summary

| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Challenges |

| Hantzsch Synthesis | 1,3-Dichloroacetone, Thioformamide/Thiourea | Ethanol | ~70% | Well-established, good yields. | Availability of starting materials. |

| Chlorination | 4-Methylthiazole | Sulfuryl Chloride | High (Industrial) | Direct, efficient for large scale. | Control of reaction to prevent side products. |

| From Allyl Isothiocyanate | Allyl Isothiocyanate | Sulfuryl Chloride | Variable | Utilizes different starting materials. | Multi-step, lower initial purity. |

This guide provides a foundational understanding of the primary synthetic routes to 4-(chloromethyl)thiazole hydrochloride. Researchers and drug development professionals are encouraged to consult the cited literature for further details and to adapt these methodologies to their specific laboratory or industrial requirements. Safety precautions should always be observed when handling the reagents and intermediates described.

References

An In-Depth Technical Guide to the Hantzsch Thiazole Synthesis for 4-(Chloromethyl)thiazole Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch thiazole (B1198619) synthesis for the preparation of 4-(chloromethyl)thiazole and its 2-amino derivative, crucial precursors in medicinal chemistry and drug development. This document details the underlying reaction mechanism, provides robust experimental protocols, and presents quantitative data to facilitate the successful synthesis and purification of these valuable building blocks.

Introduction

The thiazole ring is a privileged scaffold in a vast number of biologically active compounds and approved pharmaceuticals. The specific substitution pattern on the thiazole nucleus is critical for modulating the pharmacological properties of these molecules. The 4-(chloromethyl)thiazole moiety, in particular, serves as a versatile synthon, allowing for the introduction of various functionalities through nucleophilic substitution at the chloromethyl group. The Hantzsch thiazole synthesis, a classic and reliable method, offers a straightforward and efficient route to these important precursors. This guide will focus on the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride from 1,3-dichloroacetone (B141476) and thiourea (B124793), a well-documented and high-yielding procedure.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant. In the context of preparing 4-(chloromethyl)thiazole precursors, the reaction proceeds through a series of well-defined steps.

Hantzsch Thiazole Synthesis Mechanism

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide (in this case, thiourea) on the α-carbon of the haloketone (1,3-dichloroacetone). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

The general laboratory workflow for the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride involves the reaction of the starting materials in a suitable solvent, followed by workup to isolate the crude product, and subsequent purification.

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes key quantitative data for the Hantzsch synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dichloroacetone | Thiourea | Ethanol (B145695) | Reflux | 3 | 85 | [1] |

| 1,3-Dichloroacetone | Thiourea | Water | Reflux | 2 | 70-75 (for 2-amino-4-methylthiazole) | [2] (adapted) |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of 2-amino-4-(chloromethyl)thiazole hydrochloride.

Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride[1]

Materials:

-

1,3-Dichloroacetone

-

Thiourea

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

A mixture of 1,3-dichloroacetone (0.1 mol) and thiourea (0.1 mol) in absolute ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is refluxed with stirring for 3 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried under vacuum to afford 2-amino-4-(chloromethyl)thiazole hydrochloride.

Purification by Recrystallization

Materials:

-

Crude 2-amino-4-(chloromethyl)thiazole hydrochloride

-

Ethanol or Ethanol/Water mixture

Procedure:

-

The crude product is dissolved in a minimum amount of hot ethanol (or an ethanol/water mixture).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath to facilitate complete crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven.

Characterization Data

The synthesized 2-amino-4-(chloromethyl)thiazole hydrochloride can be characterized using various spectroscopic techniques and by its physical properties.

| Property | Data |

| Molecular Formula | C₄H₅ClN₂S·HCl |

| Molecular Weight | 185.08 g/mol |

| Appearance | Off-white solid |

| Melting Point | Data not consistently available in searched literature. |

| ¹H NMR | Spectral data can be found on chemical supplier websites.[3] |

| IR | Characteristic peaks for N-H, C=N, and C-Cl bonds are expected. |

Note: It is highly recommended to perform full characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the synthesized compound.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of 4-(chloromethyl)thiazole precursors, which are of significant interest in medicinal chemistry. The protocol detailed in this guide for the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride offers a high-yield route to this valuable intermediate. By following the outlined procedures and utilizing the provided data, researchers and drug development professionals can effectively synthesize and purify this key building block for their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)thiazole Hydrochloride from 4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)thiazole hydrochloride from 4-methylthiazole (B1212942), a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategy, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

4-(Chloromethyl)thiazole hydrochloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities onto the thiazole (B1198619) scaffold. This versatility makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules. The direct chlorination of the readily available 4-methylthiazole presents an efficient route to this important synthetic precursor.

Synthetic Pathway Overview

The primary method for the synthesis of 4-(chloromethyl)thiazole hydrochloride from 4-methylthiazole is through a free-radical side-chain chlorination . This reaction selectively targets the methyl group of the thiazole ring, leaving the aromatic ring intact. The resulting 4-(chloromethyl)thiazole is typically isolated as its hydrochloride salt to improve stability and ease of handling.

The general transformation is as follows:

Figure 1: General synthetic scheme for the preparation of 4-(Chloromethyl)thiazole Hydrochloride.

This guide will focus on two common chlorinating agents for this transformation: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

Experimental Protocols

Detailed methodologies for the free-radical chlorination of 4-methylthiazole are presented below.

Method A: Chlorination using N-Chlorosuccinimide (NCS) and Benzoyl Peroxide (BPO)

This method utilizes N-chlorosuccinimide as the chlorine source and benzoyl peroxide as a radical initiator.

Experimental Workflow:

Figure 2: Workflow for the synthesis using NCS and BPO.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylthiazole (1.0 eq.), N-chlorosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide (0.05 eq.) in a suitable solvent such as carbon tetrachloride or benzene.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining active chlorine species, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and precipitate the hydrochloride salt by bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a compatible solvent.

-

Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford 4-(chloromethyl)thiazole hydrochloride.

Method B: Chlorination using Sulfuryl Chloride (SO₂Cl₂) and Azobisisobutyronitrile (AIBN)

This method employs sulfuryl chloride as the chlorinating agent with AIBN as the radical initiator.

Experimental Workflow:

Figure 3: Workflow for the synthesis using SO₂Cl₂ and AIBN.

Procedure:

-

To a solution of 4-methylthiazole (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) in a flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Heat the mixture to a gentle reflux.

-

Add sulfuryl chloride (1.0-1.2 eq.) dropwise to the refluxing solution.

-

Continue to stir the reaction mixture at reflux for a period of time, monitoring its progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude 4-(chloromethyl)thiazole can then be converted to its hydrochloride salt as described in Method A.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of 4-(chloromethyl)thiazole hydrochloride. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Method A (NCS/BPO) | Method B (SO₂Cl₂/AIBN) |

| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |

| Initiator | Benzoyl Peroxide | Azobisisobutyronitrile |

| Typical Solvent | Carbon Tetrachloride, Benzene | Dichloromethane, 1,2-Dichloroethane |

| Reaction Temperature | Reflux | Reflux |

| Typical Reaction Time | 4-12 hours | 2-8 hours |

| Reported Yield | Moderate to Good | Good to High |

| Purity (after purification) | >95% | >97% |

Purification and Characterization

The primary method for purification of the final product is recrystallization .

Recrystallization Protocol:

-

Dissolve the crude 4-(chloromethyl)thiazole hydrochloride in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethanol and diethyl ether.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization Data:

The structure and purity of 4-(chloromethyl)thiazole hydrochloride can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the thiazole ring protons and the chloromethyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the chloromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C-H, C=N, and C-S bonds of the thiazole ring, and the C-Cl bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the 4-(chloromethyl)thiazole cation. |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Safety Considerations

-

4-Methylthiazole is a flammable liquid and should be handled in a well-ventilated fume hood.

-

N-Chlorosuccinimide and sulfuryl chloride are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry environment.

-

Benzoyl peroxide is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

-

Azobisisobutyronitrile (AIBN) is a toxic solid and should be handled with appropriate PPE.

-

Chlorinated solvents are toxic and should be used in a well-ventilated fume hood.

-

The chlorination reaction can be exothermic and should be carefully monitored.

-

Dry hydrogen chloride gas is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood.

Conclusion

The synthesis of 4-(chloromethyl)thiazole hydrochloride from 4-methylthiazole via free-radical chlorination is a robust and efficient method. Both N-chlorosuccinimide and sulfuryl chloride are effective chlorinating agents for this transformation. The choice of reagent and conditions can be tailored to specific laboratory capabilities and desired outcomes. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their research and development endeavors.

Structural Elucidation of 4-(Chloromethyl)thiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

4-(Chloromethyl)thiazole hydrochloride is a white to light yellow crystalline solid with the chemical formula C₄H₅Cl₂NS and a molecular weight of approximately 170.06 g/mol .[][3] It is primarily utilized as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.[1]

Key Structural Features:

-

A five-membered thiazole (B1198619) ring, an aromatic heterocycle containing sulfur and nitrogen.

-

A chloromethyl group (-CH₂Cl) at the 4-position of the thiazole ring, which is a reactive site for nucleophilic substitution.

-

A hydrochloride salt, indicating that the nitrogen atom of the thiazole ring is protonated.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Chloromethyl)thiazole hydrochloride based on its chemical structure and known spectral data for similar thiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 (thiazole) | 9.0 - 9.5 | Singlet | - | The proton at the 2-position of the thiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, and further deshielded by the protonation of the ring nitrogen. |

| H-5 (thiazole) | 7.5 - 8.0 | Singlet | - | The proton at the 5-position is also on the aromatic thiazole ring. |

| -CH₂Cl | 4.8 - 5.2 | Singlet | - | The methylene (B1212753) protons are adjacent to an electron-withdrawing chlorine atom and the thiazole ring, leading to a downfield shift. |

| N-H | 13.0 - 15.0 | Broad Singlet | - | The proton on the nitrogen of the hydrochloride salt is expected to be a broad signal at a very downfield chemical shift. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (thiazole) | 150 - 155 | This carbon is adjacent to both nitrogen and sulfur, resulting in a significant downfield shift. |

| C-4 (thiazole) | 145 - 150 | The carbon bearing the chloromethyl group. |

| C-5 (thiazole) | 120 - 125 | The carbon atom with an attached proton. |

| -CH₂Cl | 40 - 45 | The carbon of the chloromethyl group is in the aliphatic region but shifted downfield by the chlorine atom. |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 3100 - 3000 | C-H stretch (aromatic) | Associated with the C-H bonds on the thiazole ring. |

| 3000 - 2850 | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the chloromethyl group. |

| 2800 - 2400 | N-H stretch (broad) | A broad absorption characteristic of the N-H bond in the hydrochloride salt. |

| ~1600 | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

| ~1450 | C=C stretch | Aromatic carbon-carbon double bond stretching in the thiazole ring. |

| 750 - 650 | C-Cl stretch | Characteristic stretching vibration for the carbon-chlorine bond. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| [M+H]⁺ | Molecular ion peak | The mass corresponding to the protonated free base of 4-(chloromethyl)thiazole. |

| [M-Cl]⁺ | Loss of chlorine | Fragmentation of the chloromethyl group. |

| [M-CH₂Cl]⁺ | Loss of the chloromethyl group | Cleavage of the bond between the thiazole ring and the chloromethyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of 4-(Chloromethyl)thiazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(Chloromethyl)thiazole hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, the KBr pellet method is suitable. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound, as the thiazole nitrogen is readily protonated.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements for molecular formula determination.

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

Visualizations

Logical Workflow for Structural Elucidation

Caption: Logical workflow for the synthesis, purification, and structural confirmation of 4-(Chloromethyl)thiazole hydrochloride.

Key Structural Features and Spectroscopic Correlations

Caption: Correlation of key structural motifs of 4-(Chloromethyl)thiazole hydrochloride with their expected spectroscopic signals.

References

An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Chloromethyl)thiazole hydrochloride, a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details its molecular structure, physicochemical properties, synthesis, and core reactivity, offering a technical resource for scientists engaged in drug discovery and development.

Core Molecular and Physical Properties

4-(Chloromethyl)thiazole hydrochloride is a halogenated heterocyclic compound valued for its reactive chloromethyl group, which makes it an excellent electrophile for introducing the thiazole-4-ylmethyl moiety into a target structure.[1][2] At room temperature, it typically presents as a white to off-white or light brown crystalline solid.[3] While stable under ambient conditions, it can be hygroscopic, necessitating storage in a dry environment.[3]

Structural and Quantitative Data

The fundamental structure consists of a thiazole (B1198619) ring substituted at the 4-position with a chloromethyl group, and it is supplied as a hydrochloride salt.[3] Its key quantitative properties are summarized below for easy reference.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(chloromethyl)-1,3-thiazole;hydrochloride | [] |

| CAS Number | 7709-58-2 | |

| Molecular Formula | C₄H₄ClNS · HCl (or C₄H₅Cl₂NS) | |

| Molecular Weight | 170.06 g/mol | |

| Canonical SMILES | C1=C(N=CS1)CCl.Cl | [] |

| InChI Key | NVTBASMQHFMANH-UHFFFAOYSA-N | [5] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light brown solid/powder | [3] |

| Melting Point | 186-192 °C (decomposes) | [][5] |

| Boiling Point | 214.9 °C at 760 mmHg | [5] |

| Flash Point | 83.8 °C | [5] |

| Density | 1.338 g/cm³ | [5] |

| Solubility | Sparingly soluble in water | [3] |

Synthesis and Experimental Protocols

The most common and established method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[6] For the synthesis of the title compound, 1,3-dichloroacetone (B141476) serves as the α-haloketone component and thioformamide (B92385) provides the requisite N-C-S backbone.[6]

Hantzsch Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

The following protocol is adapted from the well-established Hantzsch synthesis for a structurally related analog, 2-amino-4-(chloromethyl)thiazole hydrochloride. The key modification is the use of thioformamide in place of thiourea (B124793) to yield the 2-unsubstituted thiazole ring.[6]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

1,3-Dichloroacetone (1.0 eq.)

-

Thioformamide (1.0 eq.)

-

Absolute Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approx. 3-4 mL per gram of dichloroacetone).

-

To this solution, add thioformamide (1.0 eq.).

-

Stir the resulting solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until consumption of the starting materials. Based on analogous reactions, this may take up to 24 hours.[6]

-

Upon completion, the product, 4-(Chloromethyl)thiazole hydrochloride, is expected to precipitate from the solution. The precipitation can be further encouraged by cooling the mixture (e.g., 5 °C).

-

Collect the crystalline product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Dry the product under vacuum to yield 4-(Chloromethyl)thiazole hydrochloride. Further purification can be achieved by recrystallization from ethanol if necessary.[6]

-

Chemical Reactivity and Applications

The primary utility of 4-(Chloromethyl)thiazole hydrochloride in synthetic chemistry stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of the thiazole-4-ylmethyl scaffold, a key structural motif in various biologically active molecules.[2][7]

General Reactivity Workflow

The compound serves as a crucial intermediate, reacting with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to generate more complex, functionalized thiazole derivatives.[1] This versatility makes it a valuable building block in the multi-step synthesis of pharmaceuticals and agrochemicals.[2][3]

Representative Protocol: Nucleophilic Substitution with an Amine

The following protocol illustrates a typical nucleophilic substitution reaction, demonstrating the use of 4-(Chloromethyl)thiazole hydrochloride to synthesize a secondary amine, a common step in drug development. This protocol is based on the procedure for a structurally similar substrate, 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride.

-

Materials:

-

4-(Chloromethyl)thiazole hydrochloride (1.0 eq.)

-

Aqueous Methylamine (B109427) (excess, e.g., 40% solution)

-

A polar solvent (e.g., Tetrahydrofuran or Ethanol)

-

Dichloromethane (for extraction)

-

-

Procedure:

-

Dissolve 4-(Chloromethyl)thiazole hydrochloride (1.0 eq.) in a suitable polar solvent.

-

In a separate reaction vessel, place an excess of aqueous methylamine solution and cool to approximately 20-25 °C.

-

Slowly add the solution of the thiazole hydrochloride to the stirred methylamine solution.

-

Allow the reaction mixture to stir at ambient temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(((N-methyl)amino)methyl)thiazole product.

-

Purify the product as necessary, typically via column chromatography.

-

Biological Activity and Signaling Pathways

While 4-(Chloromethyl)thiazole hydrochloride is a critical building block for molecules with significant biological activity—including anti-infective and anticancer agents—there is currently no available information in the scientific literature detailing its own direct mechanism of action or interaction with specific biological signaling pathways.[2][3] Its utility is primarily as a reactive intermediate for constructing more complex and pharmacologically active thiazole derivatives.[8] Researchers utilize this compound in biochemical research to synthesize probes and potential inhibitors for studies related to enzyme inhibition and receptor binding.[2] However, the biological effects are characteristic of the final synthesized molecules rather than the 4-(Chloromethyl)thiazole hydrochloride intermediate itself.

References

- 1. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 [chemicalbook.com]

Spectroscopic and Synthetic Profile of 4-(Chloromethyl)thiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a common synthetic pathway for 4-(Chloromethyl)thiazole hydrochloride (CAS No: 7709-58-2; Molecular Formula: C₄H₅Cl₂NS; Molecular Weight: 170.06 g/mol ). Due to the limited availability of public, experimentally-derived spectral data, this document presents predicted spectroscopic values based on the compound's structure and known data for analogous chemical entities. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of 4-(Chloromethyl)thiazole hydrochloride. These predictions are derived from established principles of NMR and IR spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ (predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~9.2 - 9.4 | Singlet | 1H | H2 (Thiazole ring) | The proton at the C2 position is expected to be the most deshielded aromatic proton due to the adjacent nitrogen and sulfur atoms. |

| ~7.9 - 8.1 | Singlet | 1H | H5 (Thiazole ring) | The proton at the C5 position. |

| ~5.0 - 5.2 | Singlet | 2H | -CH₂Cl | The methylene (B1212753) protons are deshielded by the adjacent chlorine atom and the thiazole (B1198619) ring. |

| Broad Signal | Singlet | 1H | N-H (Hydrochloride) | The acidic proton of the hydrochloride salt; chemical shift can be highly variable depending on concentration and residual water. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆ (predicted)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~155 - 158 | C2 (Thiazole ring) | Carbon between the nitrogen and sulfur atoms. |

| ~148 - 152 | C4 (Thiazole ring) | Carbon bearing the chloromethyl group. |

| ~125 - 128 | C5 (Thiazole ring) | Carbon adjacent to the sulfur atom. |

| ~42 - 45 | -CH₂Cl | The chloromethyl carbon. |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch (Thiazole ring) |

| ~2900 - 2400 | Broad, Strong | N-H Stretch (from Hydrochloride salt) |

| ~1620 - 1550 | Medium | C=N Stretch (Thiazole ring) |

| ~1480 - 1400 | Medium | C=C Stretch (Thiazole ring skeletal vibrations) |

| ~1300 - 1150 | Medium | -CH₂- Wag (from chloromethyl group)[1] |

| ~850 - 550 | Medium-Strong | C-Cl Stretch[1][2] |

Synthesis Pathway

4-(Chloromethyl)thiazole hydrochloride is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For the target compound, 1,3-dichloroacetone (B141476) serves as the α-halocarbonyl component and thioformamide (B92385) provides the requisite N-C-S backbone.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data and for the synthesis of 4-(Chloromethyl)thiazole hydrochloride. Researchers should adapt these methods based on available instrumentation and specific laboratory conditions.

Synthesis via Hantzsch Condensation

Objective: To synthesize 4-(Chloromethyl)thiazole hydrochloride from 1,3-dichloroacetone and thioformamide.

Methodology:

-

Reaction Setup: To a solution of thioformamide (1.0 equivalent) in a suitable solvent such as absolute ethanol, add 1,3-dichloroacetone (1.0 equivalent) dropwise at room temperature with stirring.

-

Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-70°C) for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is the hydrochloride salt.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield 4-(Chloromethyl)thiazole hydrochloride as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-(Chloromethyl)thiazole hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm reference) if not using a solvent with a known residual peak for referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of ~16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of ~220 ppm, a pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A significantly larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

-

Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid): As 4-(Chloromethyl)thiazole hydrochloride is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

-

ATR: Place a small amount of the dry, powdered sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from synthesis to final structural confirmation of the target compound.

References

An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)thiazole hydrochloride, a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. The document details its discovery and historical context, chemical and physical properties, and established synthesis methodologies. Furthermore, it presents detailed experimental protocols, quantitative data, and its significant role as a key intermediate in the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry and utility of this versatile compound.

Introduction

4-(Chloromethyl)thiazole hydrochloride is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry.[1] Its thiazole (B1198619) core, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive chloromethyl group at the 4-position makes it a valuable intermediate for the introduction of the thiazolyl-methyl moiety into a wide range of molecular architectures. This reactivity has been extensively leveraged in the development of pharmaceuticals and agrochemicals.[2][3] This guide will explore the discovery, synthesis, and multifaceted applications of this important chemical entity.

Discovery and History

Physicochemical and Spectroscopic Data

4-(Chloromethyl)thiazole hydrochloride is a white to off-white crystalline solid under standard conditions.[1] It is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₅Cl₂NS | [1] |

| Molecular Weight | 170.06 g/mol | [5][6] |

| CAS Number | 7709-58-2 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 186-192 °C (decomposes) | [5][] |

| Boiling Point | 214.9 °C at 760 mmHg | [5] |

| Density | 1.338 g/cm³ | [5] |

| Flash Point | 83.8 °C | [5] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data:

While comprehensive spectral data with peak assignments are not fully detailed in the available literature, the following provides a general overview of the expected spectroscopic characteristics.

| Spectroscopy | Expected Data | Reference |

| ¹H NMR | Signals corresponding to the two protons on the thiazole ring and the two protons of the chloromethyl group. | [4][8] |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the chloromethyl group. | [8] |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring. | [8] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base and fragmentation patterns characteristic of the thiazole and chloromethyl moieties. | [8] |

Experimental Protocols

The most common and well-established method for the synthesis of 4-(Chloromethyl)thiazole and its hydrochloride salt is the Hantzsch thiazole synthesis.[9] This method involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

This protocol is based on the general principles of the Hantzsch synthesis and is adapted for the preparation of the title compound.

Reactants:

-

Ethanol (B145695) (absolute)

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1 equivalent) in absolute ethanol.

-

To this solution, add thioformamide (1 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting 4-(chloromethyl)thiazole can be isolated. To obtain the hydrochloride salt, the reaction mixture can be cooled in an ice bath and saturated with dry hydrogen chloride gas, or a concentrated solution of hydrochloric acid in ethanol can be added.

-

The precipitated 4-(Chloromethyl)thiazole hydrochloride is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of 4-(Chloromethyl)thiazole hydrochloride via the Hantzsch thiazole synthesis can be represented by the following workflow:

Role as a Pharmaceutical Intermediate: Synthesis of Ritonavir

4-(Chloromethyl)thiazole hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of the HIV protease inhibitor, Ritonavir. The thiazolylmethyl moiety is incorporated into the final drug structure through nucleophilic substitution of the chloride.

Signaling Pathways of End-Product Pharmaceuticals

As an intermediate, 4-(Chloromethyl)thiazole hydrochloride is not directly involved in biological signaling pathways. However, the final drug molecules synthesized from it are designed to modulate specific biological processes. Ritonavir, for instance, has a well-defined mechanism of action.

Mechanism of Action of Ritonavir

Ritonavir is a potent inhibitor of HIV protease, an enzyme essential for the lifecycle of the HIV virus.[10] By blocking this enzyme, Ritonavir prevents the maturation of new viral particles.[11] Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing many other drugs.[11] This property is utilized to "boost" the levels of other antiretroviral drugs when co-administered.

In the context of cancer research, Ritonavir has been shown to inhibit the Akt and nuclear factor-kappaB (NF-κB) signaling pathways, which are crucial for cancer cell survival and proliferation.[1][12]

Conclusion

4-(Chloromethyl)thiazole hydrochloride is a cornerstone intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its chloromethyl group provide a versatile platform for the construction of complex, biologically active molecules. The continued exploration of thiazole-containing compounds in drug discovery ensures that 4-(Chloromethyl)thiazole hydrochloride will remain a relevant and valuable building block for the foreseeable future. This guide has provided a detailed overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chinjmap.com [chinjmap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]

- 8. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 12. Effects of HIV Protease Inhibitor Ritonavir on Akt-Regulated Cell Proliferation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)thiazole hydrochloride is a heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, particularly the reactive chloromethyl group attached to the thiazole (B1198619) ring, make it an invaluable intermediate in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of 4-(chloromethyl)thiazole hydrochloride, with a focus on its role in the development of prominent pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Physicochemical Properties and Synthesis

4-(Chloromethyl)thiazole hydrochloride is a white to off-white crystalline solid.[1] It is typically synthesized from 4-methylthiazole (B1212942) through chlorination reactions, often employing reagents like sulfuryl chloride under controlled conditions.[1]

Table 1: Physicochemical Properties of 4-(Chloromethyl)thiazole Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅Cl₂NS | [1] |

| Molecular Weight | 170.06 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 186-192 °C (decomposes) |

Core Reactions and Mechanisms

The chemical reactivity of 4-(chloromethyl)thiazole hydrochloride is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This makes it susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.

Nucleophilic Substitution

The primary reaction of 4-(chloromethyl)thiazole hydrochloride involves the displacement of the chloride ion by a wide range of nucleophiles. This reaction is the cornerstone of its utility as a chemical intermediate.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Reaction.

Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental to the construction of more complex molecular architectures.

Application in Pharmaceutical Synthesis

The versatility of 4-(chloromethyl)thiazole hydrochloride as a chemical intermediate is exemplified by its application in the synthesis of several key pharmaceutical agents.

Synthesis of Ritonavir Intermediate

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[4] A key precursor in the synthesis of Ritonavir is 2-isopropyl-4-(methylaminomethyl)thiazole (B125010), which can be synthesized from a derivative of 4-(chloromethyl)thiazole hydrochloride.

Experimental Protocol: Synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole

This synthesis involves a two-step process starting from 2-isopropyl-4-hydroxymethylthiazole, which is first chlorinated and then aminated.

Step 1: Synthesis of 2-isopropyl-4-chloromethylthiazole

-

Dissolve 2-isopropyl-4-hydroxymethylthiazole (6.0 g) in dichloromethane (B109758) (60 mL) in a 100 mL flask.

-

Cool the stirred solution to 5°C in an ice bath.

-

Add thionyl chloride (6.6 g) dropwise to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a sodium carbonate solution.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[2]

Step 2: Synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole

-

In a 250 mL flask, combine 2-isopropyl-4-chloromethylthiazole (8.5 g) with a 40% aqueous methylamine (B109427) solution (90 mL).[3]

-

Heat the mixture to 50-60°C and allow it to react overnight.[1][3]

-

After cooling, add dichloromethane (80 mL) and isopropanol (B130326) (20 mL).[2]

-

Stir and separate the layers.

-

Extract the aqueous phase three times with dichloromethane.[1][3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.[1][3]

Table 2: Quantitative Data for the Synthesis of a Ritonavir Intermediate

| Step | Product | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| 1 | 2-isopropyl-4-chloromethylthiazole | 2-isopropyl-4-hydroxymethylthiazole, Thionyl chloride | Dichloromethane | 5 to RT | ~12 | 72-99 | [2] |

| 2 | 2-isopropyl-4-(methylaminomethyl)thiazole | 2-isopropyl-4-chloromethylthiazole, 40% aq. Methylamine | Dichloromethane, Isopropanol | 50-60 | ~12 | 59-74 | [1][2][3] |

Synthetic Workflow for Ritonavir Intermediate

Caption: Synthesis of a key Ritonavir intermediate.

Synthesis of Nitazoxanide (B1678950) Analogue

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[5] While direct synthesis from 4-(chloromethyl)thiazole hydrochloride is not the standard route, a plausible synthesis of a nitazoxanide analogue can be proposed, highlighting the versatility of the starting material. This would involve the reaction of a suitable 2-amino-4-(chloromethyl)thiazole derivative with an activated salicylic (B10762653) acid derivative.

Proposed Experimental Protocol: Synthesis of a Nitazoxanide Analogue

-

Preparation of 2-amino-4-(hydroxymethyl)thiazole: This can be synthesized from thiourea (B124793) and 1,3-dihydroxyacetone.

-

Chlorination: The hydroxyl group of 2-amino-4-(hydroxymethyl)thiazole is converted to a chloride using a suitable chlorinating agent to yield 2-amino-4-(chloromethyl)thiazole hydrochloride.

-

Acylation: The resulting 2-amino-4-(chloromethyl)thiazole hydrochloride is acylated with O-acetylsalicyloyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

-

Work-up and Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is then purified by crystallization or column chromatography.

Table 3: Projected Quantitative Data for Nitazoxanide Analogue Synthesis

| Step | Product | Key Reagents | Solvent | Projected Yield (%) |

| 3 | Nitazoxanide Analogue | 2-amino-4-(chloromethyl)thiazole hydrochloride, O-acetylsalicyloyl chloride, Triethylamine | Dichloromethane | 70-85 |

Logical Relationship in Nitazoxanide Analogue Synthesis

References

- 1. 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 4. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of the Chloromethyl Group on the Thiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in a multitude of bioactive compounds.[1][2] The introduction of a chloromethyl group onto this heterocyclic core provides a highly versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This technical guide delves into the reactivity of the chloromethyl group on the thiazole ring, offering a comprehensive overview of its primary reaction pathways, quantitative data from key transformations, and detailed experimental protocols.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group on the thiazole ring is nucleophilic substitution, typically proceeding via an SN2 mechanism. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a diverse range of nucleophiles. This allows for the facile introduction of various functional groups, paving the way for the synthesis of a vast library of thiazole derivatives.

The general scheme for this transformation can be represented as follows:

Caption: General Nucleophilic Substitution on a Chloromethylthiazole.

This reactivity is fundamental to the synthesis of numerous commercial products, including the neonicotinoid insecticides Thiamethoxam and Clothianidin, where the chloromethyl group of 2-chloro-5-chloromethylthiazole (B146395) serves as a key electrophilic site for N-alkylation.[3][4]

Quantitative Data on Nucleophilic Substitution Reactions